molecular formula C15H14Cl2N2O4S B489813 N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide CAS No. 692746-84-2

N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide

Cat. No.: B489813
CAS No.: 692746-84-2
M. Wt: 389.3g/mol
InChI Key: PGUATSAGAVAASQ-UHFFFAOYSA-N
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Description

N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound is characterized by the presence of a sulfonamide group attached to a dichlorobenzene ring and a methoxyphenyl group, making it a unique and potentially valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzene derivatives

Scientific Research Applications

N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, which is involved in various physiological processes. Additionally, the compound may interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Difluoro-2-methoxyphenyl)acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide is unique due to the presence of both dichlorobenzene and methoxyphenyl groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

692746-84-2

Molecular Formula

C15H14Cl2N2O4S

Molecular Weight

389.3g/mol

IUPAC Name

N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C15H14Cl2N2O4S/c1-9(20)18-10-3-6-15(23-2)14(7-10)19-24(21,22)11-4-5-12(16)13(17)8-11/h3-8,19H,1-2H3,(H,18,20)

InChI Key

PGUATSAGAVAASQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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